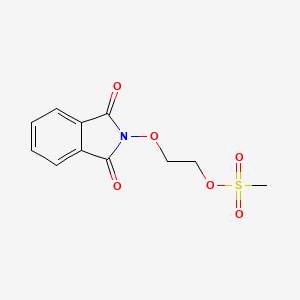

2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate

Description

2-(1,3-Dioxoisoindol-2-yl)oxyethyl methanesulfonate (CAS 128648-56-6) is a sulfonate ester derivative containing a 1,3-dioxoisoindol-2-yl (phthalimide) group linked via an ethyloxy spacer to a methanesulfonate moiety. Its molecular formula is C₁₁H₁₁NO₅S (MW: 269.27 g/mol), and it is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions or as a protective group in pharmaceutical chemistry . The compound’s structure combines the electron-withdrawing phthalimide group with the mesyl (methanesulfonyl) leaving group, influencing its reactivity and stability .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6S/c1-19(15,16)18-7-6-17-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHGAUQXGVVVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl ester typically involves the reaction of methanesulfonic acid with an appropriate alcohol derivative of 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include methanesulfonyl chloride and a base such as triethylamine to neutralize the reaction mixture.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical processes. The 1,3-dioxo-1,3-dihydroisoindol-2-yloxy group may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the phthalimide-ethyl backbone but differ in the sulfonate or related functional groups:

Reactivity and Stability

- Methanesulfonate (Target Compound) : Moderate reactivity due to mesyl group’s leaving ability. Less hydrolytically stable than triflates but more reactive than tosylates. Suitable for stepwise synthesis under mild conditions .

- Tosylate : Bulkier aryl sulfonate group reduces reactivity compared to mesylates; slower hydrolysis makes it preferable for prolonged reactions .

- Triflate : Superior leaving group ability (trifluoromethanesulfonyl) enables rapid SN2 displacements, even at low temperatures. Ideal for high-steric-hindrance substrates .

- Ethanesulfonate Potassium Salt : Ionic nature improves solubility in polar solvents, facilitating use in bioconjugation or macromolecular chemistry .

Research Findings and Data

Crystallographic and Spectroscopic Data

- Target Compound : Single-crystal X-ray data for structurally similar phthalimide derivatives (e.g., methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate) reveal planar phthalimide rings and bond lengths consistent with electron-deficient systems (C=O: ~1.21 Å) .

- Tosylate Analogues : Crystallographic studies (e.g., ) show torsional angles of 119.8° between the phthalimide and tosyl groups, influencing steric interactions .

Biological Activity

2-(1,3-Dioxoisoindol-2-yl)oxyethyl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a methanesulfonate group attached to an ether moiety linked to a dioxoisoindole structure. This unique configuration suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize findings from various studies.

Antibacterial Activity

Studies have reported that derivatives of isoindole compounds can possess significant antibacterial properties. For instance:

- Mechanism of Action : The dioxoisoindole structure may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Case Study : A series of synthesized 1,3-dioxolanes derived from similar structures demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

Similar compounds have also shown antifungal activity:

- Case Study : In vitro tests indicated that certain derivatives exhibited potent antifungal effects against Candida albicans, suggesting that the methanesulfonate group may enhance solubility and bioavailability .

Anticancer Activity

The potential anticancer effects of isoindole derivatives are also notable:

- Mechanism : These compounds may induce apoptosis in cancer cells or inhibit tumor growth by disrupting cellular signaling pathways.

- Research Findings : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in various assays .

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Membrane Disruption : Its structural components can interact with lipid membranes, leading to increased permeability and subsequent cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.